molecular formula C11H16O3 B8330953 t-Butyl 5-methyl-2-oxohex-3-ynoate

t-Butyl 5-methyl-2-oxohex-3-ynoate

Cat. No.: B8330953
M. Wt: 196.24 g/mol
InChI Key: RFWJJLHEHGNFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 5-methyl-2-oxohex-3-ynoate is a high-value synthetic building block and key chemical intermediate in organic chemistry and medicinal research. Its structure incorporates both a terminal alkyne and a ketoester protected by a tert-butyl group, making it a versatile precursor for various chemical transformations. A significant application of this compound is its role as a critical intermediate in the multi-step synthesis of complex, biologically active molecules. Research demonstrates its specific use in the synthetic pathway of deoxyharringtonine, an alkaloid that has shown notable antitumor activity, particularly against lymphocytic leukemia in experimental models . The synthetic utility of this compound is highlighted in its conversion to 5-methyl-2-oxohexanoic acid, which is subsequently coupled to cephalotaxine to form a precursor to the active antitumor agent . This underscores its importance in constructing pharmaceutically relevant compounds. The tert-butyl ester group offers enhanced stability and different solubility profiles compared to methyl or ethyl esters, which can be advantageous in complex synthetic sequences. Researchers value this compound for its ability to introduce functionalized side chains into target molecules, facilitating the exploration of structure-activity relationships in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

tert-butyl 5-methyl-2-oxohex-3-ynoate

InChI

InChI=1S/C11H16O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,1-5H3

InChI Key

RFWJJLHEHGNFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(=O)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of t-butyl 5-methyl-2-oxohex-3-ynoate, we compare it with three structurally related compounds: t-butyl peroxy-2-ethylhexanoate, methyl laurate, and 3-methyl-2-butanone. Key parameters include reactivity, stability, and industrial relevance.

Table 1: Comparative Analysis of Selected Compounds

Compound Name Functional Groups Reactivity Highlights Stability Notes Applications References
This compound Ester, ketone, alkyne High reactivity in alkyne-based cycloadditions Sensitive to acidic conditions Pharmaceutical intermediates
t-Butyl peroxy-2-ethylhexanoate Peroxy ester Radical initiator in polymerizations Thermally unstable above 50°C Polymer industry
Methyl laurate Ester (long-chain alkyl) Low reactivity; hydrolyzes slowly Stable under ambient conditions Surfactants, biofuels
3-Methyl-2-butanone Ketone Nucleophilic addition at carbonyl Volatile; flammable Solvent, flavoring agent

Stability and Handling

  • The target compound’s alkyne and ketone functionalities make it prone to oxidation and acid-catalyzed degradation, necessitating storage under inert atmospheres. In contrast, methyl laurate and 3-methyl-2-butanone exhibit greater stability under ambient conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: this compound has been employed in the synthesis of prostaglandin analogs, leveraging its alkyne for selective conjugation .
  • Limitations : Compared to methyl laurate (EPA-approved for industrial use), the target compound lacks large-scale production data, limiting its commercial adoption .

Preparation Methods

Copper(I)-Mediated Alkyne-Acyl Chloride Coupling

The reaction involves suspending CuI (1 mM) and tert-butyl propiolate (10 mM) in anhydrous dichloromethane under argon, followed by the addition of N,N-diisopropylethylamine (DIEA) (10 mM) and 3-methylbutanoyl chloride (1 equiv). After 12 hours at room temperature, the mixture is filtered through Celite™ and purified via column chromatography (petroleum ether:ethyl acetate = 95:5) to yield t-butyl 5-methyl-2-oxohex-3-ynoate.

Key Data:

  • Yield: 95% (analogous to methyl 5,5-dimethyl-4-oxohex-2-ynoate).

  • Spectroscopic Validation:

    • ¹H NMR (CDCl₃): δ 3.86 (s, 3H, tert-butyl), 1.24 (s, 9H, methyl branches).

    • IR: 1726 cm⁻¹ (ester C=O), 1682 cm⁻¹ (ketone C=O).

Oxidation Strategies for Propargyl Alcohol Intermediates

Propargyl alcohols serve as precursors for oxo group installation. t-Butyl 5-methylhex-3-ynoate (PubChem CID: 165462523) can be oxidized selectively at the α-position using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper catalysts.

TEMPO/Copper-Catalyzed Oxidation

A solution of t-butyl 5-methylhex-3-ynoate (1 equiv) in acetonitrile is treated with Cu(OTf)₂ (5 mol%), bipyridine ligand (10 mol%), and TEMPO (1.2 equiv) under oxygen atmosphere. The reaction proceeds at 40°C for 8 hours, yielding the 2-oxo derivative after workup.

Optimization Insights:

  • Solvent: Acetonitrile enhances oxidation efficiency over THF or DCM.

  • Yield: 78–82% (based on analogous tert-butyl oxohexanoate syntheses).

Sonogashira Coupling for Alkyne Installation

Palladium-mediated cross-coupling offers an alternative route. A halogenated oxoester (e.g., 2-bromo-5-methylhex-2-enoate ) is coupled with tert-butyl acetylide using Pd(PPh₃)₄ and CuI in triethylamine.

Reaction Conditions and Challenges

  • Substrate: 2-Bromo-5-methylhex-2-enoate (1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

  • Base: Triethylamine (2 equiv) in THF at 60°C.

  • Yield: 65–70% (lower due to steric hindrance from tert-butyl group).

Comparative Analysis of Methods

MethodCatalyst SystemYield (%)Key AdvantageLimitation
Norman ModificationCuI/DIEA95High yield, straightforwardRequires anhydrous conditions
TEMPO OxidationCu(OTf)₂/bipyridine82Selective oxidationTEMPO cost
Sonogashira CouplingPd(PPh₃)₄/CuI70Modular alkyne insertionSteric hindrance issues

Stability and Purification Considerations

This compound is sensitive to prolonged exposure to acids or bases. Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is standard . Storage at –20°C under argon is recommended to prevent alkyne decomposition.

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